

Commercial Availability and Applications of Thymine-d4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, catalog numbers, and key applications of **Thymine-d4**. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound and employing it effectively in quantitative analyses.

Introduction to Thymine-d4

Thymine-d4 is a deuterated form of thymine, one of the four nucleobases in the nucleic acid of DNA. Specifically, it is 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d. The replacement of four hydrogen atoms with deuterium atoms results in a molecule with a higher mass (M+4) but nearly identical chemical and physical properties to its unlabeled counterpart. This characteristic makes **Thymine-d4** an excellent internal standard for isotope dilution mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its primary application lies in the precise quantification of thymine in various biological matrices.[3][4]

Commercial Suppliers and Product Specifications

Thymine-d4 is available from several reputable chemical suppliers. The following table summarizes the key information for sourcing this compound.



Supplier	Catalog Number(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity
Sigma- Aldrich	156054-85-2	156054-85-2	C5D4H2N2O2	130.14	98 atom % D
Cayman Chemical	36329	156054-85-2	C5H2D4N2O2	130.1	≥99% (deuterated forms d1-d4)
MedChemEx press	HY- W010450S	200496-79-3	C5H2D4N2O2	130.14	Not Specified
Bertin Bioreagent	36329	156054-85-2	C5H2D4N2O2	130.1	≥99% deuterated forms (d1-d4)
Alfa Chemistry	ACM1560548 52-1	156054-85-2	Not Specified	Not Specified	Not Specified
CymitQuimic a	TR-T412151	156054-85-2	Not Specified	Not Specified	Not Specified

Experimental Protocol: Quantification of Thymine using Isotope Dilution LC-MS/MS

The following provides a generalized methodology for the quantification of thymine in a biological sample (e.g., plasma, urine) using **Thymine-d4** as an internal standard. This protocol is based on the principles of stable isotope dilution analysis.

- 1. Preparation of Stock Solutions and Standards:
- Thymine Stock Solution: Prepare a stock solution of unlabeled thymine in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL).
- Thymine-d4 Internal Standard (IS) Stock Solution: Prepare a stock solution of Thymine-d4 in the same solvent at a known concentration (e.g., 1 mg/mL).



- Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of unlabeled thymine. Add a constant, known amount of the **Thymine-d4** internal standard to each calibration standard.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of thymine in the same manner as the calibration standards.
- 2. Sample Preparation:
- Thaw the biological samples (e.g., plasma, urine) to be analyzed.
- To a known volume of each sample, add a precise volume of the Thymine-d4 internal standard working solution.
- Perform a sample extraction procedure to remove proteins and other interfering substances.
 Common methods include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
- Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Use a suitable LC column (e.g., a C18 reversed-phase column) for the separation of thymine.
 - Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Tandem Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
 - Optimize the precursor-to-product ion transitions for both thymine and Thymine-d4.

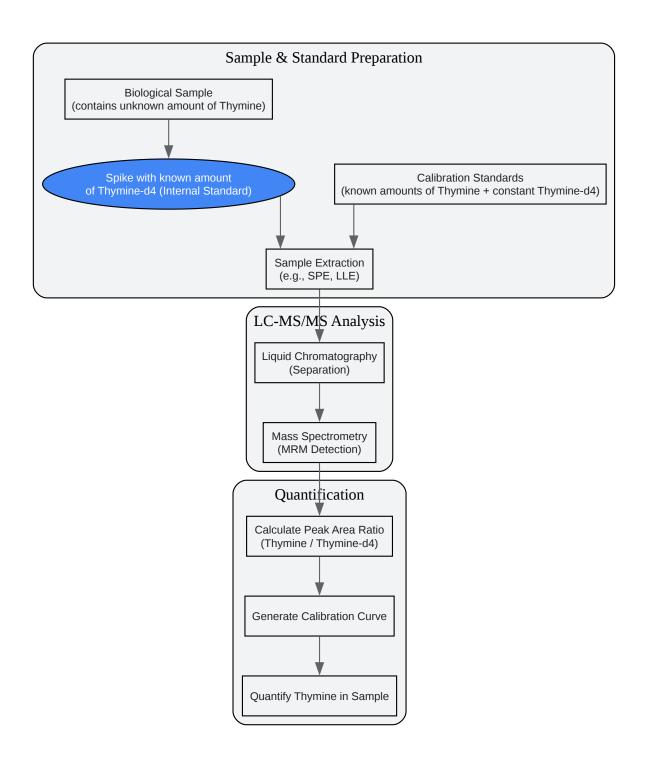


- For Thymine (unlabeled): Monitor the transition of m/z 127 -> [product ion].
- For **Thymine-d4** (internal standard): Monitor the transition of m/z 131 -> [product ion].
- Tune other MS parameters such as collision energy and declustering potential to maximize signal intensity.
- 4. Data Analysis:
- Integrate the peak areas for both the thymine and Thymine-d4 MRM transitions in each chromatogram.
- Calculate the peak area ratio of thymine to **Thymine-d4** for each sample and standard.
- Construct a calibration curve by plotting the peak area ratio against the known concentration
 of thymine for the calibration standards.
- Determine the concentration of thymine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of **Thymine-d4**.

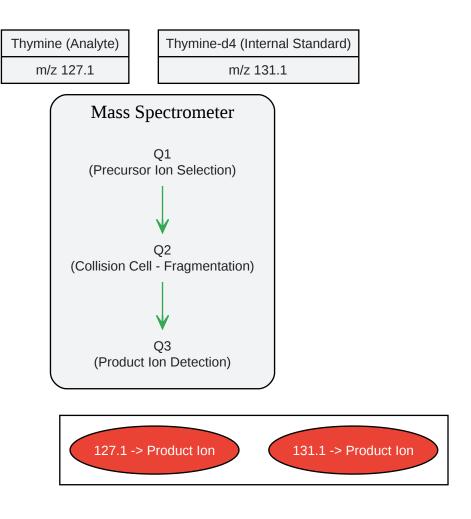




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Caption: Workflow for Thymine quantification using a stable isotope-labeled internal standard.





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Caption: Principle of MRM detection for Thymine and its deuterated internal standard.

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